1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Overview
Description
1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide is a useful research compound. Its molecular formula is C10H12FNO3S and its molecular weight is 245.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide are KATP channels and AMPA receptors . These targets play a crucial role in regulating cellular functions such as insulin release and synaptic transmission .
Mode of Action
this compound interacts with its targets by binding to specific sites on the KATP channels and AMPA receptors . This interaction leads to changes in the conformation of these proteins, altering their function .
Biochemical Pathways
The compound’s interaction with KATP channels and AMPA receptors affects several biochemical pathways. For instance, activation of KATP channels can inhibit insulin release, while modulation of AMPA receptors can influence synaptic transmission .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target and tissue. For example, activation of KATP channels in pancreatic cells can inhibit insulin release, while modulation of AMPA receptors in neurons can alter synaptic transmission .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, changes in pH can affect the compound’s ionization state, potentially altering its interaction with targets .
Biochemical Analysis
Biochemical Properties
1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to act as an activator of AMPA receptors, which are involved in synaptic transmission in the central nervous system . Additionally, this compound can modulate the activity of KATP channels, which are important in regulating cellular metabolism and insulin secretion .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AMPA receptors can enhance synaptic transmission and plasticity, which are critical for learning and memory . Moreover, its modulation of KATP channels can affect insulin secretion, thereby influencing glucose metabolism and energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to AMPA receptors, enhancing their activity and promoting synaptic transmission . Additionally, it interacts with KATP channels, leading to their activation or inhibition depending on the cellular context . These interactions result in changes in gene expression and cellular metabolism, contributing to the compound’s pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can enhance synaptic transmission and improve cognitive function . At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at an optimal dose, beyond which toxicity increases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound can influence metabolic flux and alter metabolite levels, contributing to its pharmacological effects . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall pharmacological effects . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Properties
IUPAC Name |
1-ethyl-6-fluoro-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3S/c1-2-12-9-4-3-7(11)5-8(9)10(13)6-16(12,14)15/h3-5,10,13H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGURRQFVPFQCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C(CS1(=O)=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.